molecular formula C7H12N4 B8047413 N-cyanopiperidine-1-carboximidamide CAS No. 34678-35-8

N-cyanopiperidine-1-carboximidamide

Cat. No.: B8047413
CAS No.: 34678-35-8
M. Wt: 152.20 g/mol
InChI Key: LZKSWZRZWNGNOC-UHFFFAOYSA-N
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Description

N-cyanopiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a cyanide group and a carboximidamide moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.

  • Reaction Steps: The piperidine undergoes a series of reactions, including cyanation to introduce the cyanide group and subsequent amidation to form the carboximidamide group.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including the use of specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of this compound derivatives with different functional groups.

  • Reduction Products: Reduction reactions can produce reduced forms of the compound, such as amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

N-cyanopiperidine-1-carboximidamide has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use as a precursor for the synthesis of pharmaceuticals and its potential therapeutic applications.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyanopiperidine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules to exert its biological effects.

  • Pathways Involved: The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyanopiperidine-1-carboximidamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, cyanide-containing compounds, and carboximidamide derivatives are among the compounds that share structural similarities.

  • Uniqueness: The presence of both the cyanide and carboximidamide groups in the same molecule distinguishes this compound from other compounds, giving it unique chemical and biological properties.

Properties

IUPAC Name

N'-cyanopiperidine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-6-10-7(9)11-4-2-1-3-5-11/h1-5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKSWZRZWNGNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480497
Record name 1-Piperidinecarboximidamide, N-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34678-35-8
Record name 1-Piperidinecarboximidamide, N-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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